molecular formula C9H8N2O2 B1423405 2,5-Dimethyl-3-nitrobenzonitrile CAS No. 625112-45-0

2,5-Dimethyl-3-nitrobenzonitrile

Cat. No.: B1423405
CAS No.: 625112-45-0
M. Wt: 176.17 g/mol
InChI Key: DIZUEYJVKMJRRO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitrilesThis compound has the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol. It is a yellow solid that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide.

Preparation Methods

2,5-Dimethyl-3-nitrobenzonitrile can be synthesized via several methods:

  • Reaction of 3-nitrobenzaldehyde with acetic anhydride in the presence of sulfuric acid .
  • Reaction of 2,5-dimethyl-3-nitrobenzylchloride with sodium cyanide .
  • Reaction of 2,5-dimethyl-3-nitrobenzaldehyde with potassium cyanide in the presence of ethanol .

These methods involve specific reaction conditions to ensure the successful synthesis of the compound.

Chemical Reactions Analysis

2,5-Dimethyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

  • Oxidation : This compound can be oxidized under specific conditions to form different products.
  • Reduction : It can be reduced to form amines or other reduced derivatives.
  • Substitution : The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, sodium cyanide, potassium cyanide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dimethyl-3-nitrobenzonitrile has various applications in scientific research:

  • Chemistry : It is used as a chemical intermediate in the synthesis of other compounds.
  • Biology : It acts as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response.
  • Medicine : Due to its inhibition of 5-LO, it is a potential drug candidate for the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
  • Industry : It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3-nitrobenzonitrile exerts its effects involves the inhibition of human 5-lipoxygenase (5-LO). This enzyme catalyzes the biosynthesis of leukotrienes, which play a crucial role in the inflammatory response. By inhibiting 5-LO, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2,5-Dimethyl-3-nitrobenzonitrile can be compared with other similar compounds such as:

  • 2,4-Dimethyl-3-nitrobenzonitrile
  • 3,4-Dimethylbenzonitrile

These compounds share similar structural features but differ in their specific functional groups and positions. The uniqueness of this compound lies in its specific inhibition of 5-lipoxygenase, making it a potential candidate for anti-inflammatory drug development.

Properties

IUPAC Name

2,5-dimethyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZUEYJVKMJRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694586
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625112-45-0
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625112-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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